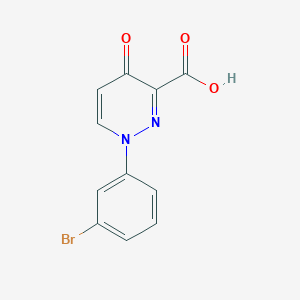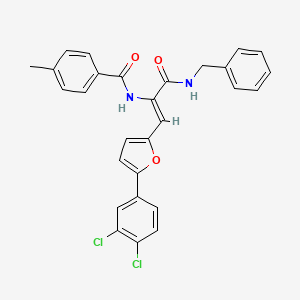
4-(3,3-Diethoxy-propyl)-morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Diethoxy-propyl)-morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with the chemical formula C₄H₉NO The compound this compound is characterized by the presence of a morpholine ring substituted at the 4-position with a 3,3-diethoxy-propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Diethoxy-propyl)-morpholine can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 3,3-diethoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques such as distillation or chromatography may be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,3-Diethoxy-propyl)-morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted morpholine derivatives.
Applications De Recherche Scientifique
4-(3,3-Diethoxy-propyl)-morpholine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, the compound may be used to study the effects of morpholine derivatives on biological systems.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4-(3,3-Diethoxy-propyl)-morpholine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: The parent compound, morpholine, is a simpler structure without the 3,3-diethoxy-propyl group.
4-(3,3-Diethoxy-propyl)-pyridine: A similar compound with a pyridine ring instead of a morpholine ring.
3,3-Diethoxypropylamine: A compound with a similar 3,3-diethoxy-propyl group but without the morpholine ring.
Uniqueness
4-(3,3-Diethoxy-propyl)-morpholine is unique due to the presence of both the morpholine ring and the 3,3-diethoxy-propyl group. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C11H23NO3 |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
4-(3,3-diethoxypropyl)morpholine |
InChI |
InChI=1S/C11H23NO3/c1-3-14-11(15-4-2)5-6-12-7-9-13-10-8-12/h11H,3-10H2,1-2H3 |
Clé InChI |
NAJRNVLBBDDRRF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCN1CCOCC1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-1-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119239.png)
![6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide](/img/structure/B12119246.png)

![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12119256.png)





![2-amino-1-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119283.png)



